

The Multifaceted Role of DHX36 in RNA Metabolism: A Technical Guide

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Abstract

DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a highly conserved enzyme critical to cellular homeostasis. Its primary role as a G-quadruplex (G4) resolvase places it at the nexus of numerous RNA metabolic pathways, including transcription, translation, and RNA decay. By unwinding these stable secondary structures in both DNA and RNA, DHX36 ensures the fidelity of genetic information flow. Dysregulation of DHX36 has been implicated in a range of pathologies, from cancer to neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of DHX36's function in RNA metabolism, detailed experimental protocols to study its activity, and a summary of key quantitative data.

Core Functions of DHX36 in RNA Metabolism

DHX36 is an ATP-dependent helicase with a remarkable specificity for G-quadruplex structures.^[1] These four-stranded arrangements of guanine-rich nucleic acid sequences can act as regulatory hubs or roadblocks in various cellular processes.^{[2][3]} The helicase activity of DHX36 is essential for resolving these structures, thereby modulating multiple aspects of RNA metabolism.^{[1][4]}

Transcriptional and Post-Transcriptional Regulation

DHX36 influences gene expression at both the transcriptional and post-transcriptional levels. By resolving G4s in promoter regions, it can regulate the transcription of various genes, including oncogenes.[2][3] Post-transcriptionally, DHX36's activity is crucial for the proper processing and fate of messenger RNA (mRNA). It has been shown to facilitate mRNA deadenylation and decay by associating with AU-rich elements in the 3' untranslated region (UTR) of mRNAs.[4]

Translational Control

A significant body of evidence points to DHX36 as a key regulator of protein synthesis. G4 structures within the 5' UTR of mRNAs can impede the scanning of the translation initiation complex, thereby repressing translation.[5][6] DHX36 resolves these 5' UTR G4s, facilitating the initiation of translation for numerous transcripts.[4][7] This function is critical for processes such as muscle stem cell proliferation and cardiac development.[4]

Telomere Maintenance

DHX36 plays a vital role in maintaining the integrity of chromosome ends. It binds to the G4 structure within the RNA component of telomerase (TERC), promoting the formation of a stem-loop structure necessary for telomerase's reverse transcriptase activity.[2][8] Downregulation of DHX36 can lead to reduced telomerase function and telomere shortening.[2]

Stress Granule Assembly and Innate Immunity

In response to cellular stress, DHX36 localizes to stress granules, which are cytoplasmic aggregates of untranslating mRNPs.[5] It is thought to limit the formation of these granules by unwinding intermolecular RNA-RNA interactions.[9] Furthermore, DHX36 is a key player in the innate immune response, acting as a cytoplasmic sensor for viral nucleic acids.[2][3] It facilitates the activation of protein kinase R (PKR), leading to the formation of antiviral stress granules and the production of type I interferons.[2][10]

Quantitative Data on DHX36 Activity

The following tables summarize key quantitative parameters related to DHX36's enzymatic activity and binding affinities.

Parameter	Substrate	Value	Reference
Binding Affinity (Kd)			
Tetramolecular G4 DNA	Low nanomolar	[11]	
Tetramolecular G4 RNA	High affinity	[11]	
hTERC rG4 WT	132.0 ± 25.5 nM	[12]	
Helicase Activity			
k_cat	Tetramolecular DNA/RNA G4s	Dependent on G4 length	[13]
k_cat/Km	Tetramolecular DNA/RNA G4s	Independent of G4 length	[13]
ATPase Activity			
ATP Hydrolysis Rate	Stimulated by poly(U)	Not significantly affected by G4 ligands	[14]

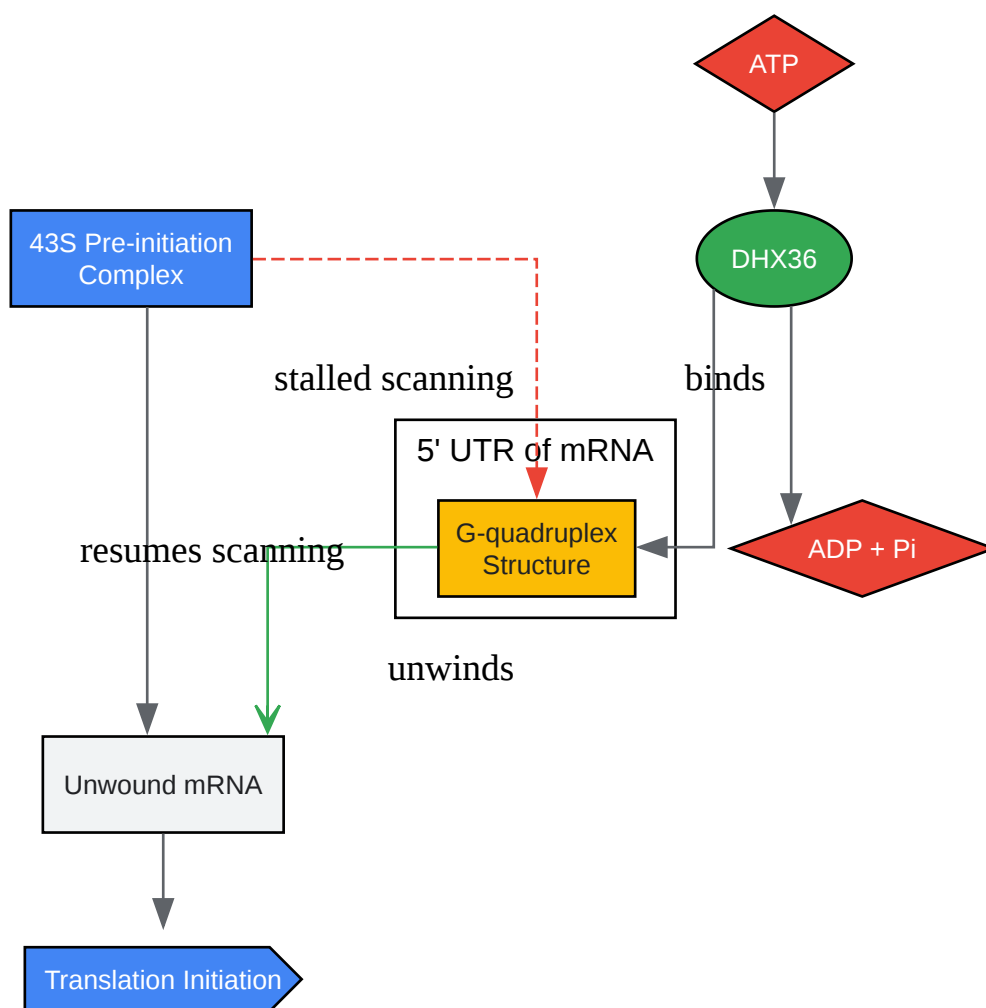
Table 1: Summary of DHX36 Binding Affinities and Enzymatic Activities.

Cell Line	Condition	DHX36 mRNA Expression Change	Reference
Jurkat (T-lymphocyte leukemia)	DHX36 Knockout (KO1)	74% decrease	[11]
Jurkat (T-lymphocyte leukemia)	DHX36 Knockout (KO2)	54% decrease	[11]
Breast Cancer (Primary Tumor)	Compared to normal tissue	Lower expression	[15]
Non-Small Cell Lung Cancer (Tumor)	Compared to normal tissue	Higher expression	[3]

Table 2: Differential Expression of DHX36 in Cancer Cell Lines.

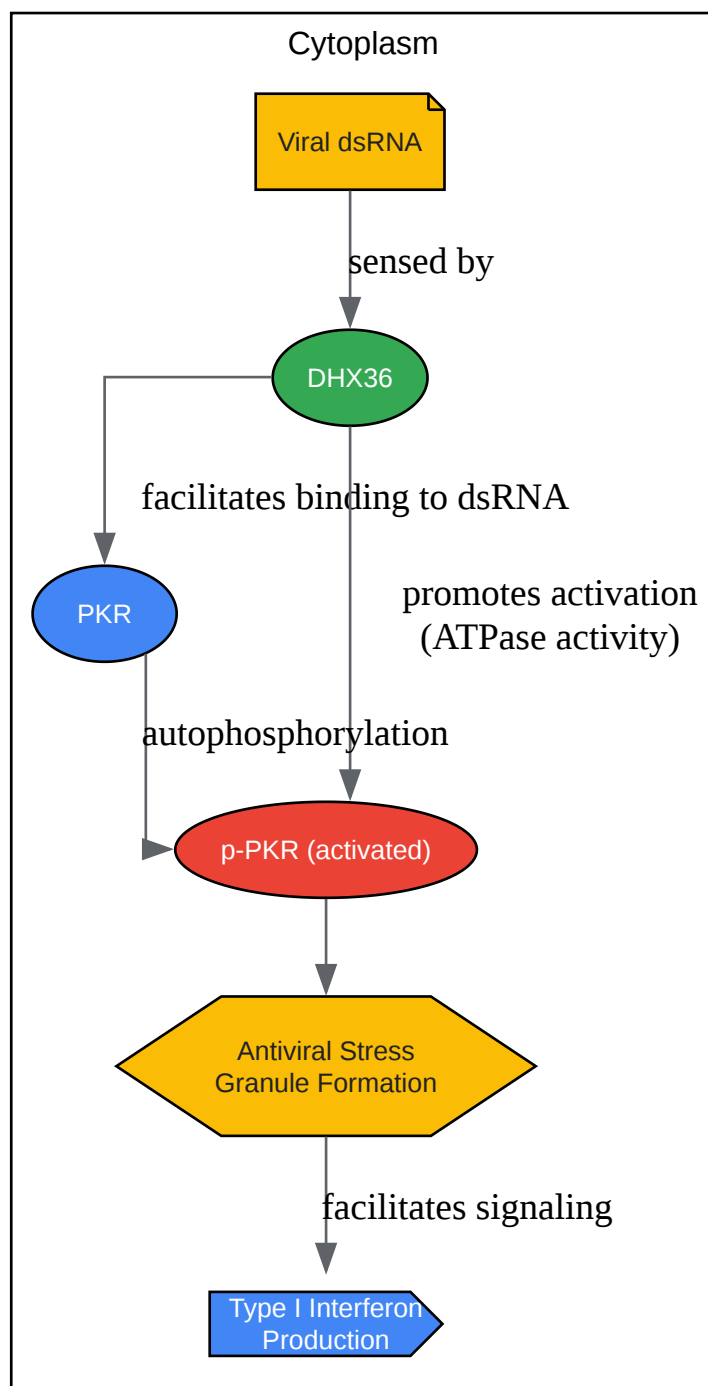
Signaling and Functional Pathways

The multifaceted nature of DHX36 is evident in the numerous cellular pathways it influences. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways.



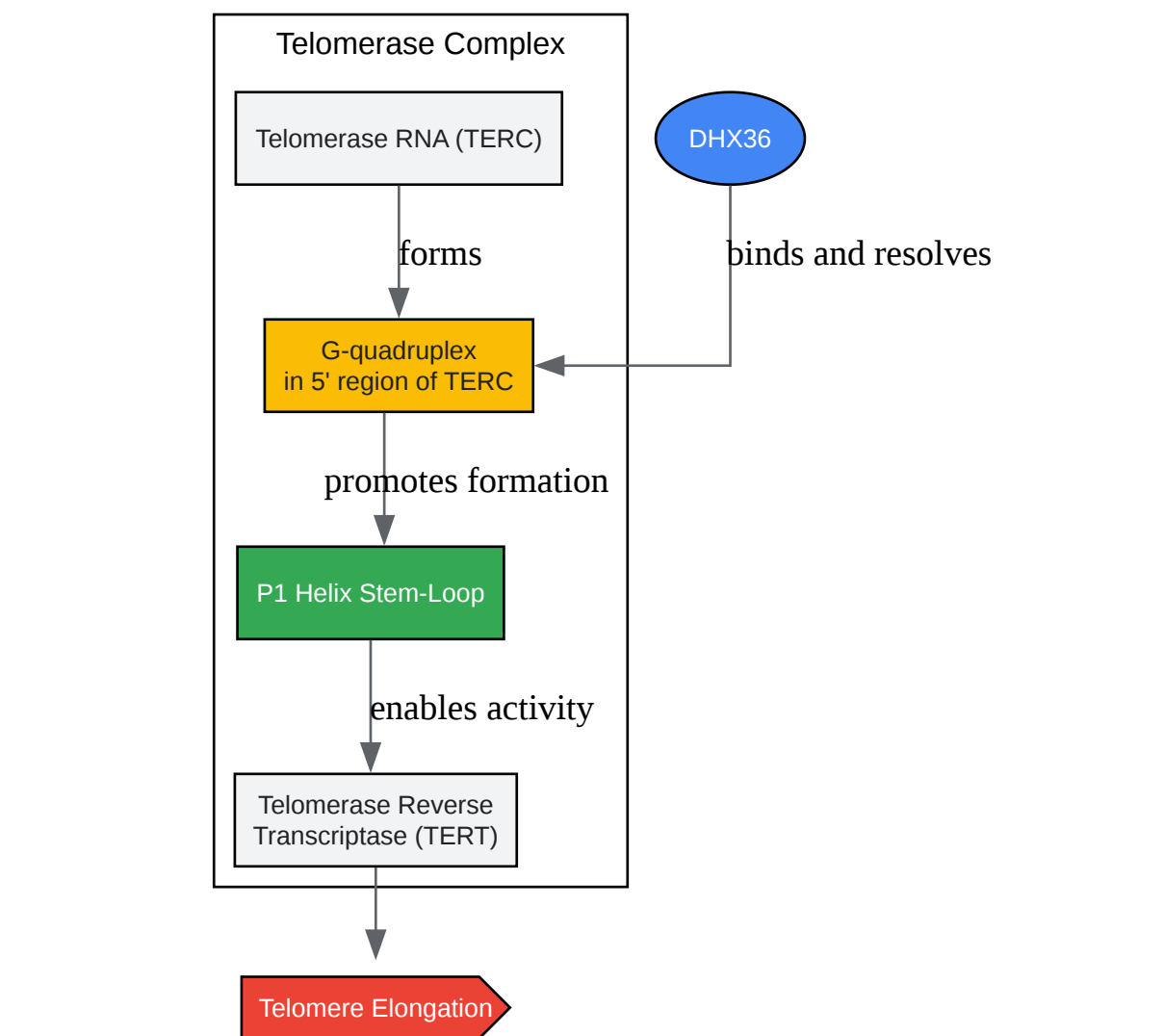
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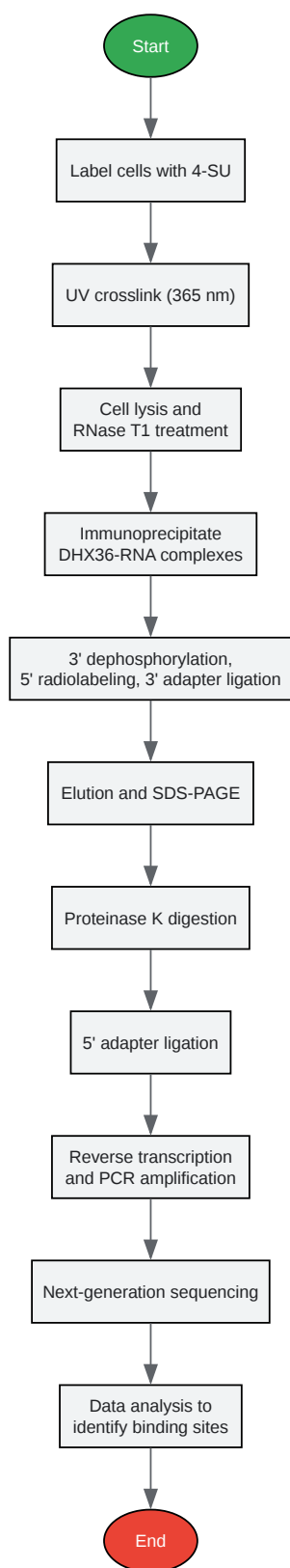
Caption: DHX36-mediated resolution of 5' UTR G-quadruplexes to promote translation initiation.



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Caption: Role of DHX36 in the innate immune response to viral RNA.





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References

- 1. DHX36 - Wikipedia [en.wikipedia.org]
- 2. G-Quadruplexes and the DNA/RNA helicase DHX36 in health, disease, and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G4 Resolvase DHX36 Possesses a Prognosis Significance and Exerts Tumour Suppressing Function Through Multiple Causal Regulations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational control by DHX36 binding to 5'UTR G-quadruplex is essential for muscle stem-cell regenerative functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHX36 DEAH-box helicase 36 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translational control by DHX36 binding to 5'UTR G-quadruplex is essential for muscle stem-cell regenerative functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-Quadruplexes and the DNA/RNA helicase DHX36 in health, disease, and aging | Aging [aging-us.com]
- 9. RNA G-quadruplex is resolved by repetitive and ATP-dependent mechanism of DHX36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 11. academic.oup.com [academic.oup.com]
- 12. RNA G-quadruplex structure-based PROTACs for targeted DHX36 protein degradation and gene activity modulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The G-quadruplex (G4) resolvase DHX36 efficiently and specifically disrupts DNA G4s via a translocation-based helicase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of DHX36 as a tumour suppressor through modulating the activities of the stress-associated proteins and cyclin-dependent kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

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